4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide
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Overview
Description
4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a tetrafluorophenyl group, and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Tetrafluorophenyl Group: The tetrafluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine.
Formation of the Benzamide Core: The benzamide core is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions suggests it could be modified to enhance its pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The sulfonylamino group and the hydroxybenzamide core are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-methylbenzamide
- 4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-ethylbenzamide
Uniqueness
The uniqueness of 4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the hydroxy group, in particular, distinguishes it from similar compounds and may enhance its interactions with biological targets.
Properties
Molecular Formula |
C17H14F4N2O4S |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C17H14F4N2O4S/c18-12-7-13(15(20)16(21)14(12)19)28(26,27)23(11-5-6-11)8-9-1-3-10(4-2-9)17(24)22-25/h1-4,7,11,25H,5-6,8H2,(H,22,24) |
InChI Key |
HYEWQOQZANKATO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)C(=O)NO)S(=O)(=O)C3=C(C(=C(C(=C3)F)F)F)F |
Origin of Product |
United States |
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